Cas no 1261914-75-3 (2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid)
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95%
- 4'-(Ethoxycarbonyl)-3'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
- 1261914-75-3
- 2-[4-(ETHOXYCARBONYL)-3-FLUOROPHENYL]-6-METHYLBENZOIC ACID
- MFCD18322581
- DTXSID60691933
- 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid
-
- MDL: MFCD18322581
- Inchi: 1S/C17H15FO4/c1-3-22-17(21)13-8-7-11(9-14(13)18)12-6-4-5-10(2)15(12)16(19)20/h4-9H,3H2,1-2H3,(H,19,20)
- InChI Key: XIHATVPBQCTQRM-UHFFFAOYSA-N
- SMILES: FC1=C(C(=O)OCC)C=CC(=C1)C1C=CC=C(C)C=1C(=O)O
Computed Properties
- Exact Mass: 302.095
- Monoisotopic Mass: 302.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6A^2
- XLogP3: 3.8
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329858-5g |
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95%; . |
1261914-75-3 | 95% | 5g |
€1159.00 | 2025-04-21 | |
| abcr | AB329858-5 g |
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid, 95%; . |
1261914-75-3 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid Suppliers
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid Related Literature
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid
Recent Advances in the Study of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid (CAS: 1261914-75-3)
The compound 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid (CAS: 1261914-75-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a benzoic acid core and a fluorophenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug development.
One of the key areas of research has been the optimization of the synthetic pathway for 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method that reduces the number of steps and improves overall yield. The researchers utilized a palladium-catalyzed cross-coupling reaction to introduce the fluorophenyl group, followed by esterification to achieve the final product. This advancement is expected to facilitate further pharmacological studies and scale-up production.
In terms of pharmacological activity, preliminary in vitro studies have indicated that 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid exhibits potent inhibitory effects on specific inflammatory pathways. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound significantly reduces the production of pro-inflammatory cytokines in macrophage cells, suggesting its potential as an anti-inflammatory agent. The study also highlighted the compound's selectivity, which minimizes off-target effects—a critical factor in drug development.
Further investigations into the mechanism of action have revealed that 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid interacts with the NF-κB signaling pathway, a well-known regulator of inflammation and immune responses. Molecular docking studies suggest that the compound binds to a specific pocket on the IKKβ kinase, thereby inhibiting its activity. These findings were corroborated by in vivo experiments in murine models, where the compound demonstrated efficacy in reducing inflammation in a dose-dependent manner.
Beyond its anti-inflammatory properties, recent research has explored the potential of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid in oncology. A study in the European Journal of Medicinal Chemistry (2023) found that the compound induces apoptosis in certain cancer cell lines, particularly those with overexpression of Bcl-2 proteins. The researchers attributed this effect to the compound's ability to disrupt mitochondrial membrane potential, leading to caspase activation. These results position the molecule as a candidate for further development in cancer therapy.
Despite these promising findings, challenges remain in the development of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid as a therapeutic agent. Pharmacokinetic studies have indicated that the compound has moderate bioavailability, which may necessitate formulation optimization or structural modifications. Additionally, while toxicity profiles in animal models have been favorable, comprehensive safety assessments in humans are still required.
In conclusion, 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid (CAS: 1261914-75-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its dual anti-inflammatory and potential anticancer activities, coupled with recent advancements in synthesis, make it a compelling subject for further investigation. Future studies should focus on optimizing its pharmacokinetic properties and advancing it through preclinical and clinical trials to fully realize its therapeutic potential.
1261914-75-3 (2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-methylbenzoic acid) Related Products
- 1261993-61-6(2-(3-fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic Acid)
- 1261933-08-7(2-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid)
- 1261955-65-0(2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-fluorobenzoic acid)
- 1262001-28-4(2-(3-fluoro-4-methoxycarbonylphenyl)benzoic Acid)
- 1261911-38-9(2-(3-fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic Acid)
- 1262001-37-5(2-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid)
- 1261985-26-5(2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid)
- 1261978-16-8(2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid)
- 1261939-49-4(2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-fluorobenzoic acid)
- 1261931-02-5(2-(4-ethoxycarbonylphenyl)-6-fluorobenzoic Acid)